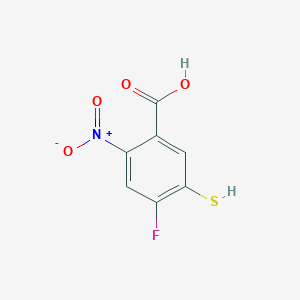
4-Fluoro-2-nitro-5-sulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-nitro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4FNO4S This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfanyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may utilize continuous-flow reactors to enhance the efficiency and safety of the nitration process. Continuous-flow systems offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 4-amino-2-nitro-5-sulfanylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-nitro-5-sulfanylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
4-Fluoro-2-nitrobenzoic acid: Lacks the sulfanyl group but shares the fluorine and nitro groups.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanyl group.
2-Fluoro-5-sulfanylbenzoic acid: Similar structure but with different positioning of the nitro group.
Uniqueness: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid is unique due to the combination of fluorine, nitro, and sulfanyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H4FNO4S |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
4-fluoro-2-nitro-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4FNO4S/c8-4-2-5(9(12)13)3(7(10)11)1-6(4)14/h1-2,14H,(H,10,11) |
Clave InChI |
BNQWUGIQHQLHPU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S)F)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


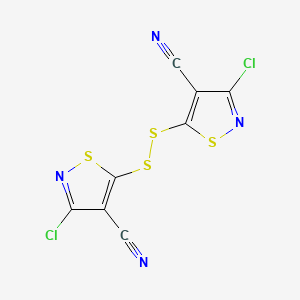

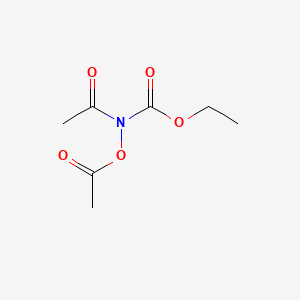







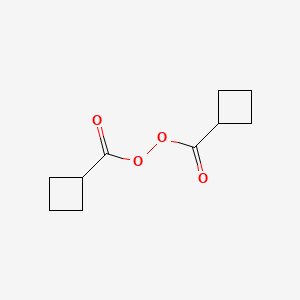
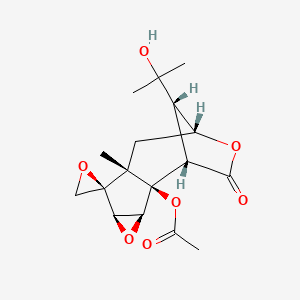
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
